![molecular formula C18H20ClN3O B5599219 3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)

3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

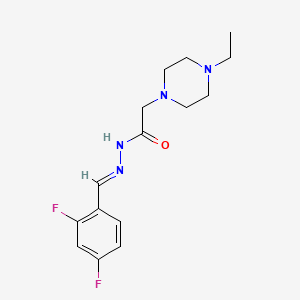

The synthesis of compounds related to "3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol" often involves multi-step reactions including protection-deprotection strategies, nucleophilic substitutions, and condensation reactions. For example, one study described the synthesis involving ferulic acid acetylation protection, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, then deacetylase to achieve the target product, confirming the chemical structure through IR, 1HNMR, and MS, achieving a yield over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the compound's interactions and stability. Studies often utilize X-ray diffraction, NMR spectroscopy, and computational methods to elucidate the compound's geometry, confirming planarity around the imine group and identifying intramolecular hydrogen bonding (T. Akitsu et al., 2004).

Chemical Reactions and Properties

The compound's chemical reactivity includes its participation in nucleophilic substitutions and ability to form stable complexes with metals, as demonstrated in various synthesis studies. For instance, its reactivity was highlighted in the synthesis of an o-carboranyl derivative, indicating its potential in boron neutron capture therapy for cancer treatment (M. Argentini et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are often determined using spectroscopic methods and thermal analysis, providing insight into the compound's stability and phase transitions.

Chemical Properties Analysis

The chemical properties of "3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol" involve its electrochemical behavior, reactivity towards various reagents, and interaction with different solvents. Studies have shown its capability to engage in complex formation, solvatochromism, and its use as a probe for investigating solvent mixtures due to its solvatochromic switches (L. G. Nandi et al., 2012).

Applications De Recherche Scientifique

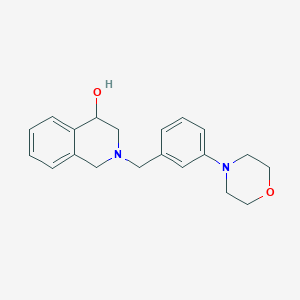

Zinc Sensing Property

- Schiff-base compounds, including ones similar in structure to 3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol, have been studied for their selective fluorescent zinc(II) sensing properties. These compounds demonstrate a significant increase in emission quantum yield upon the addition of Zn2+ ions, making them useful for biological and environmental applications (Roy, Dhara, Manassero, & Banerjee, 2009).

Anticancer Activity

- Certain Schiff base coordinated copper(II) complexes, related to the chemical structure of interest, have shown in vitro anticancer activity against human breast cancer cell lines. These complexes demonstrate the potential for developing new therapeutic agents (Manna, Mistri, Patra, Mahish, Saren, Manne, Santra, Zangrando, & Puschmann, 2019).

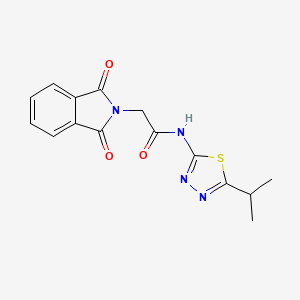

Rac-Lactide Polymerization

- Tetradentate iminophenolate copper complexes, similar in structure to the compound , have been explored for their efficacy in rac-lactide polymerization, a process relevant in the production of polylactic acid. This research can contribute to advancements in biodegradable polymer synthesis (Daneshmand, Randimbiarisolo, & Schaper, 2019).

Urease Inhibitory Activities

- Schiff base zinc(II) complexes, structurally akin to 3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol, have been synthesized and characterized for their urease inhibitory activities. This research is valuable in understanding the potential biomedical applications of these complexes (Shi & You, 2010).

Halogen Bearing Phenolic Chalcones Bioactivities

- Related compounds, phenolic bis Mannich bases, have been synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This research contributes to the development of new compounds with potential medicinal applications (Yamali, Gul, Sakagami, & Supuran, 2016).

Electrochemical and Kinetic Studies

- Copper(II), nickel(II), and zinc(II) complexes derived from phenol-based ligands have been studied for their spectral, magnetic, electrochemical, and kinetic properties. This research aids in understanding the physical properties of these metal complexes and their potential applications (Bharathi, Sreedaran, Rahiman, Rajesh, & Narayanan, 2007).

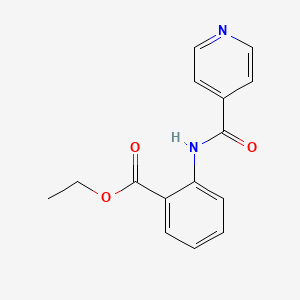

Bridging in Copper(II) Complexes

- Research on the synthesis and physical properties of copper(II) complexes with Mannich base ligands provides insights into the unique coordination chemistry and potential applications of these complexes (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).

Propriétés

IUPAC Name |

3-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c19-17-6-4-15(5-7-17)14-21-8-10-22(11-9-21)20-13-16-2-1-3-18(23)12-16/h1-7,12-13,23H,8-11,14H2/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGCENVDPAAFH-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5599148.png)

![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)

![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)

![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)